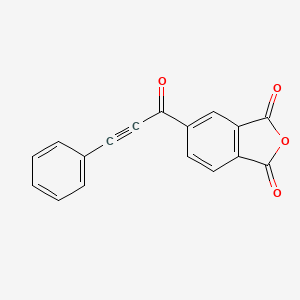
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is an organic compound with the molecular formula C17H8O4. It is known for its unique structure, which includes a phenylpropioloyl group attached to an isobenzofuran-1,3-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione typically involves the coupling reaction of phenylacetylene with 4-bromophthalic anhydride. This reaction is often catalyzed by palladium (Pd) and requires specific conditions to ensure high yield and purity . The reaction conditions include:
Catalyst: Palladium (Pd)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylpropioloyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), molecular oxygen (O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Temperature: Varies depending on the reaction type, typically room temperature to 80°C
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran-1,3-dione derivatives, which can have different functional groups attached to the core structure .
科学的研究の応用
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-(3-Phenyl-2-propynoyl)-2-benzofuran-1,3-dione
- 5-(1-Oxo-3-phenyl-2-propyn-1-yl)-1,3-isobenzofurandione
- 4-(Phenylprop-2-ynoyl)phthalic Anhydride
Uniqueness
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropioloyl group and isobenzofuran-1,3-dione core make it a versatile compound for various applications, distinguishing it from other similar compounds .
生物活性
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, commonly referred to as PETA, is a synthetic organic compound with the molecular formula C17H8O4 and a molecular weight of approximately 276.24 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The structure of PETA features a conjugated system that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1329658-14-1 |
| Molecular Formula | C17H8O4 |
| Molecular Weight | 276.24 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Research indicates that PETA exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that PETA can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Antioxidant Activity
PETA has also been shown to possess antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Enzyme Inhibition
PETA acts as an inhibitor for specific enzymes associated with cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response and are often upregulated in cancerous tissues .
Study on Anticancer Effects
A notable case study involved the administration of PETA to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study concluded that PETA's ability to induce apoptosis was a key factor in its anticancer efficacy .
Neuroprotective Effects
In another investigation focusing on neuroprotection, PETA was administered to models of oxidative stress-induced neuronal injury. The findings indicated that treatment with PETA resulted in reduced neuronal death and improved functional outcomes compared to untreated controls .
The biological activity of PETA can be attributed to its ability to interact with cellular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Free Radical Scavenging : Neutralization of reactive oxygen species (ROS), leading to reduced oxidative damage.
- Enzyme Modulation : Inhibition of COX enzymes, resulting in decreased inflammation and tumor growth.
特性
CAS番号 |
1329658-14-1 |
|---|---|
分子式 |
C17H8O4 |
分子量 |
276.24 g/mol |
IUPAC名 |
5-(3-phenylprop-2-ynoyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H8O4/c18-15(9-6-11-4-2-1-3-5-11)12-7-8-13-14(10-12)17(20)21-16(13)19/h1-5,7-8,10H |
InChIキー |
PIJHMKDKKSQWJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=C(C=C2)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















